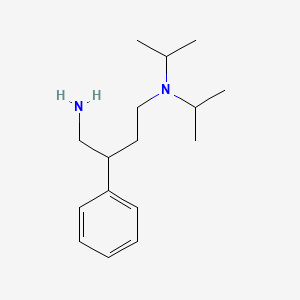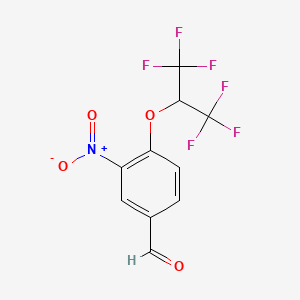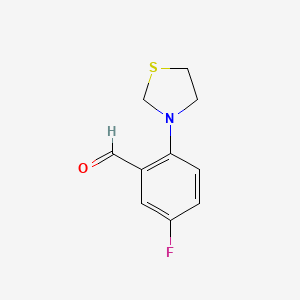
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
概要
説明
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H15BClNO3 and a molecular weight of 267.52 g/mol . This compound is characterized by the presence of a boronic acid group, a chlorinated aromatic ring, and a piperidinone moiety. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
準備方法
The synthesis of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The general synthetic route includes the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate is synthesized by reacting an aryl halide with a boron reagent under palladium catalysis.
Coupling Reaction: The intermediate is then coupled with a chlorinated aromatic compound in the presence of a base and a palladium catalyst to form the desired product.
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
化学反応の分析
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the ketone group in the piperidinone moiety to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the context of protease inhibitors and other enzyme-targeted therapies .
類似化合物との比較
Similar compounds to (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid include other boronic acids and piperidinone derivatives. For example:
Phenylboronic Acid: Lacks the chlorinated aromatic ring and piperidinone moiety, making it less versatile in certain synthetic applications.
4-Oxopiperidine: Does not contain the boronic acid group, limiting its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and potential biological activities .
特性
IUPAC Name |
[3-chloro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNVAQJCTSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(=O)CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















